The compound's classification as a small molecule indicates its relatively low molecular weight and simple structure compared to larger biomolecules like proteins or nucleic acids. It is primarily sourced from chemical databases such as DrugBank, PubChem, and ChemSpider, which provide structural data and various identifiers like the InChI Key (PJHSLLRNPASXIS-UHFFFAOYSA-N) and CAS number (not available) .
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide can be approached through several methods commonly used in organic chemistry. One potential route involves the reaction of 5-(furan-3-yl)pyridin-3-ylmethanol with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the amide bond while ensuring that the furan and pyridine moieties remain intact.
Key technical details for synthesizing this compound include:
The molecular structure of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide can be represented by its chemical formula . The structure features:
The compound has an average molecular weight of approximately 202.2524 g/mol. The structural representation can be visualized using SMILES notation: CN(C)CC1=CC=C(O1)C1=CC=CN=C1 .
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide may participate in various chemical reactions typical for amides and heterocyclic compounds. Possible reactions include:
When conducting hydrolysis reactions, it is crucial to monitor pH levels and temperature to optimize yield and minimize decomposition of sensitive functional groups.
Research into similar compounds indicates that they may exhibit activity against various targets, including those involved in cancer biology or inflammatory responses.
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide is a solid at room temperature. Its solubility in water is approximately 0.675 mg/mL, indicating moderate solubility which may affect its bioavailability .
Key chemical properties include:
These properties are crucial for understanding how the compound interacts within biological systems.
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide has potential applications in medicinal chemistry due to its structural features that are conducive to biological activity. Research into similar compounds suggests they could serve as leads in drug discovery efforts targeting various diseases, particularly those involving enzymatic pathways related to cancer or inflammation.
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2